molecular formula C9H15N3 B124233 Immepip CAS No. 151070-83-6

Immepip

Cat. No. B124233
M. Wt: 165.24 g/mol
InChI Key: MCNGUYXRBCIGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Immepip involves the use of histamine and its homologues as prototypes. Other rigid analogues containing either a piperidine or pyrrolidine ring in the side chain were also used .


Molecular Structure Analysis

Immepip has a molecular formula of C9H15N3 and a molecular weight of 165.24 g/mol . It contains a total of 28 bonds, including 13 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 Imidazole .


Physical And Chemical Properties Analysis

Immepip has a molecular weight of 165.24 g/mol. Its computed properties include an XLogP3-AA of 0.7, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 .

Scientific Research Applications

H3 Receptor Agonist

Immepip, a conformationally constrained analogue of imbutamine, demonstrates high affinity and functional activity on the human H3 receptor. It stands out as the most potent H3 receptor agonist in its series, indicating its significance in studies related to H3 and H4 receptors (Kitbunnadaj et al., 2003).

Development of Novel Agonists

Research has shown the potential of replacing the piperidine ring in immepip with a pyridine ring, leading to compounds with high affinity and agonist activity at the human H3 receptor. This modification, as seen in compounds like immethridine, showcases the role of immepip and its analogues in the development of new histamine H3 receptor agonists (Kitbunnadaj et al., 2004).

Impact on Diabetic Hyperalgesia

In studies related to diabetes, immepip has shown efficacy in reversing chemical hyperalgesia in diabetic rats. This suggests its potential as a tool for the treatment of painful diabetic neuropathy, highlighting a therapeutic application in the context of diabetes-related complications (Hasanein, 2011).

Sleep/Wake Cycle Research

Immepip’s role in sleep/wake cycle research is noteworthy. Despite significantly reducing cortical histamine release, immepip does not have a marked sleep-promoting effect, which raises questions about the hypnotic potential of H3 agonists (Lamberty et al., 2003).

Selective Histamine H3 Receptor Agonism

Continued research into histamine H3 receptor agonists led to the development of compounds like methimepip, derived from immepip. Methimepip exhibits high affinity and selectivity for the human H3 receptor, emphasizing the ongoing research into more potent and selective H3 receptor agonists (Kitbunnadaj et al., 2005).

Feeding Behavior and Hypothalamic Histamine Release

Research involving immepip demonstrated its impact on feeding behavior and hypothalamic histamine release in rats. Intraventricular administration of immepip led to significant feeding behavior, attributed to the suppression of hypothalamic histamine release (Chiba et al., 2009).

properties

IUPAC Name

4-(1H-imidazol-5-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-3-10-4-2-8(1)5-9-6-11-7-12-9/h6-8,10H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNGUYXRBCIGOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164703
Record name 4-(1H-Imidazol-4-ylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Immepip

CAS RN

151070-83-6
Record name Immepip
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151070-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Imidazol-4-ylmethyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151070836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1H-Imidazol-4-ylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMMEPIP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZS44KB9KC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Immepip
Reactant of Route 2
Immepip
Reactant of Route 3
Immepip
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Immepip
Reactant of Route 5
Immepip
Reactant of Route 6
Immepip

Citations

For This Compound
763
Citations
FP Jansen, T Mochizuki, Y Yamamoto… - European journal of …, 1998 - Elsevier
We investigated the effect of the new potent and selective histamine H 3 receptor agonist, immepip, and the histamine H 3 receptor antagonist, clobenpropit, on in vivo neuronal …
Number of citations: 64 www.sciencedirect.com
A Avila-Luna, C Ríos, A Gálvez-Rosas, S Montes… - …, 2019 - Springer
… The acute immepip group received a daily dose of immepip … -chronic immepip group received a daily dose of immepip 7 … The chronic immepip group received a daily dose of immepip for …
Number of citations: 12 link.springer.com
S Chiba, E Itateyama, T Sakata, H Yoshimatsu - Brain research bulletin, 2009 - Elsevier
… given immepip developed hypokinesia rapidly after immepip i3v injection in the present study. The i3v injection of immepip … effect of immepip. The hypokinesia following i3v infusion of …
Number of citations: 26 www.sciencedirect.com
Y Lamberty, DG Margineanu, D Dassesse… - Pharmacological …, 2003 - Elsevier
… , immepip, on EEG assessed sleep/wake phases in Sprague–Dawley rats at doses that significantly modulate brain histamine release. Immepip … mg kg −1 of immepip was devoid of any …
Number of citations: 35 www.sciencedirect.com
M Garcı́a-Ramı́rez, J Aceves… - Behavioural brain research, 2004 - Elsevier
There is evidence that histamine H 3 receptors co-localise with dopamine D 1 receptors on the terminals of striato-nigral neurones. In this work we studied the effect of the local …
Number of citations: 34 www.sciencedirect.com
M Papathanou, P Jenner, M Iravani, M Jackson… - European Journal of …, 2014 - Elsevier
… The H 3 agonist immepip did inhibit l-dopa … of immepip and then extended these studies into l-dopa-treated dyskinetic marmosets. In the rat, we have compared the effects of immepip …
Number of citations: 9 www.sciencedirect.com
A Alves-Rodrigues, S Lemstra, RC Vollinga… - Behavioural brain …, 2001 - Elsevier
… In immepip, the alkyl sidechain of histamine was extended to a length of four methylene … now performed a detailed pharmacological study on immepip, imetit and two of their respective …
Number of citations: 9 www.sciencedirect.com
E Rivera‐Mancilla… - Clinical and …, 2018 - Wiley Online Library
This study compared the cardiac sympatho‐inhibitory responses produced by agonists at α 2 ‐adrenergic (B‐ HT 933), dopamine D 2 ‐like (quinpirole) and histamine H 3 /H 4 (immepip…
Number of citations: 5 onlinelibrary.wiley.com
M Pinacho-García, BA Marichal-Cancino… - European Journal of …, 2016 - Elsevier
… Iv continuous infusions of immepip (3 and 10 μg/kg min), but … induced by 10 μg/kg min immepip (which failed to affect the … by 10 μg/kg.min immepip involves histamine H 3 receptors, …
Number of citations: 4 www.sciencedirect.com
T Jian, N Yang, Y Yang, C Zhu, X Yuan, G Yu… - Neural …, 2016 - hindawi.com
… in the excitatory effect of H4 agonist immepip on DRG neurons, we tested whether a G protein selective antagonist could block the excitation of immepip-induced response. In 14 …
Number of citations: 56 www.hindawi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.